

# Spectroscopic Analysis of 8-Azaspiro[4.5]decane Hydrochloride: A Technical Guide

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## Compound of Interest

Compound Name:

8-Azaspiro[4.5]decane  
hydrochloride

Cat. No.:

B184460

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic information for **8-Azaspiro[4.5]decane hydrochloride** (CAS No: 1123-30-4), a key intermediate in synthetic organic chemistry. Due to the limited availability of public, detailed experimental spectra for this specific compound, this document focuses on predicted data and information available for closely related analogs. This guide aims to serve as a foundational resource for researchers working with this and similar molecular scaffolds.

## Molecular Structure and Properties

**8-Azaspiro[4.5]decane hydrochloride** is a spirocyclic amine salt. The core structure consists of a piperidine ring fused to a cyclopentane ring at the C4 position of the piperidine. The hydrochloride salt form enhances its stability and solubility in aqueous media.

Chemical Structure:

Caption: Chemical structure of **8-Azaspiro[4.5]decane hydrochloride**.

## Spectroscopic Data Summary

Comprehensive, experimentally verified spectroscopic data for **8-Azaspiro[4.5]decane hydrochloride** is not readily available in public databases. The following tables summarize predicted data and data from closely related analogs to provide an estimation of expected spectral features.

**Table 1: Predicted Mass Spectrometry Data**

Adduct	Predicted m/z
[M+H] <sup>+</sup>	140.1434
[M+Na] <sup>+</sup>	162.1253
[M+K] <sup>+</sup>	178.0993
[M+NH <sub>4</sub> ] <sup>+</sup>	157.1700
[M-H] <sup>-</sup>	138.1288
[M+HCOO] <sup>-</sup>	184.1343
[M+CH <sub>3</sub> COO] <sup>-</sup>	198.1499
(Data predicted by computational models)	

**Table 2: Expected NMR Spectral Regions (Based on Analog Structures)**

Nucleus	Chemical Shift (ppm)	Multiplicity (Expected)	Assignment (Tentative)
<sup>1</sup> H	3.0 - 3.5	Multiplet	Protons adjacent to Nitrogen (Piperidine ring)
<sup>1</sup> H	1.5 - 2.0	Multiplet	Protons of the Cyclopentane and Piperidine rings
<sup>13</sup> C	~50	-	Carbons adjacent to Nitrogen (Piperidine ring)
<sup>13</sup> C	~40	-	Spiro Carbon
<sup>13</sup> C	20 - 35	-	Carbons of the Cyclopentane and Piperidine rings
(Assignments are tentative and based on general chemical shift knowledge and data from similar structures)			

**Table 3: Expected Infrared (IR) Absorption Bands**

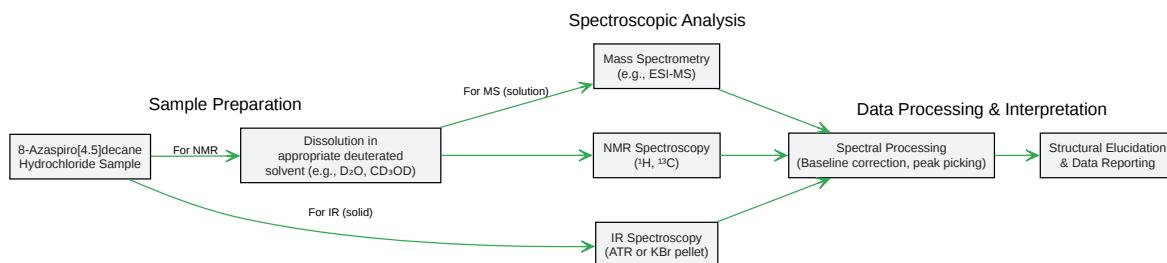
Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Vibration
2700 - 3000	Strong, Broad	N-H stretch (Ammonium salt)
2850 - 2960	Strong	C-H stretch (Aliphatic)
1450 - 1600	Medium	N-H bend
1300 - 1470	Medium	C-H bend

(Based on characteristic infrared group frequencies)

## Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **8-Azapiro[4.5]decane hydrochloride** are not available. However, standard analytical chemistry procedures would be employed.

General Protocol for Spectroscopic Analysis:



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Caption: General workflow for spectroscopic analysis.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample would be dissolved in a suitable deuterated solvent (e.g., D<sub>2</sub>O, Methanol-d<sub>4</sub>). <sup>1</sup>H and <sup>13</sup>C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

## Infrared (IR) Spectroscopy

The IR spectrum of the solid material would typically be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

## Mass Spectrometry (MS)

Mass spectra would be acquired using a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI), to observe the molecular ion and its fragmentation patterns.

## Conclusion

While a comprehensive, experimentally validated set of spectroscopic data for **8-Azaspiro[4.5]decane hydrochloride** is not publicly available, this guide provides a summary of predicted data and expected spectral features based on its chemical structure and data from related compounds. Researchers are advised to acquire their own analytical data for this compound to ensure the identity and purity of their materials. The general experimental protocols outlined here provide a standard framework for such an analysis.

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